molecular formula C18H14ClNO3S B11116723 Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}benzoate

Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11116723
M. Wt: 359.8 g/mol
InChI Key: KGQSGVXTUIXMCR-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a benzoate ester group

Preparation Methods

The synthesis of methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.

    Chlorination and Methylation: The synthesized benzothiophene is then chlorinated and methylated to introduce the chloro and methyl groups at the desired positions.

    Amidation: The chlorinated and methylated benzothiophene is reacted with an amine to form the amido group.

    Esterification: Finally, the compound undergoes esterification with benzoic acid to form the methyl benzoate ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amido group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Scientific Research Applications

Methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiophene ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate can be compared with other similar compounds, such as:

    Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: This compound shares the benzothiophene ring but differs in the position and type of substituents.

    3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Similar in structure but lacks the ester group, which affects its chemical properties and applications.

    Methyl 3-(chloromethyl)benzoate: Contains a benzoate ester but lacks the benzothiophene ring, leading to different reactivity and uses.

The uniqueness of methyl 2-(3-chloro-6-methyl-1-benzothiophene-2-amido)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14ClNO3S/c1-10-7-8-12-14(9-10)24-16(15(12)19)17(21)20-13-6-4-3-5-11(13)18(22)23-2/h3-9H,1-2H3,(H,20,21)

InChI Key

KGQSGVXTUIXMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)Cl

Origin of Product

United States

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